3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole

Description

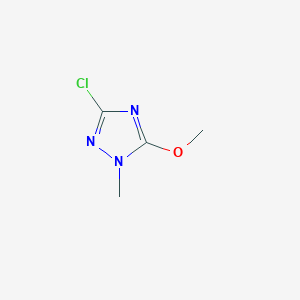

3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole (CAS: 1330756-15-4) is a substituted 1,2,4-triazole derivative with the molecular formula C₄H₆ClN₃O and a molecular weight of 147.56 g/mol . The compound features a triazole ring substituted with:

- A chlorine atom at position 3,

- A methoxy group at position 5,

- A methyl group at position 1.

This substitution pattern confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

3-chloro-5-methoxy-1-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3O/c1-8-4(9-2)6-3(5)7-8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXBGXNZVCSVJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401241542 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330756-15-4 | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330756-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methoxy-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401241542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with methoxy reagents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole exhibit notable cytotoxic effects against several cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in human breast cancer cells (MCF-7) and cervical cancer cells (HeLa). The mechanism of action is believed to involve the disruption of cellular processes through covalent bonding with nucleophilic sites on proteins.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Derivative A | 15 | MCF-7 |

| Derivative B | 30 | HeLa |

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various pathogens. Its derivatives have been tested for their ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity of Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Derivative A | 12.5 | S. aureus |

| Derivative B | 25 | E. coli |

| Derivative C | 6.25 | Pseudomonas aeruginosa |

Antiviral Research

Studies have also explored the antiviral potential of this compound. Preliminary findings suggest it can inhibit viral replication in specific models, possibly by interfering with viral polymerases or other essential enzymes.

Chemical Synthesis

This compound serves as a valuable building block in organic synthesis for the development of new therapeutic agents and other complex heterocyclic compounds. Its unique chemical properties facilitate various synthetic pathways in medicinal chemistry.

Case Studies

Case Study 1: Apoptosis Induction in Cancer Cells

In a study examining the effects of a derivative of this compound on HeLa cells, flow cytometry revealed that treatment with this compound led to a significant increase in apoptotic cells over time. The percentage of annexin-V positive cells increased at 24, 48, and 72 hours post-treatment, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A series of derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited lower minimum inhibitory concentrations compared to standard antibiotics, highlighting their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The exact pathways and targets can vary depending on its application. For instance, in medicinal chemistry, it may inhibit specific enzymes or receptors .

Comparison with Similar Compounds

Comparative Analysis with Similar 1,2,4-Triazole Derivatives

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between 3-chloro-5-methoxy-1-methyl-1H-1,2,4-triazole and its analogs:

Key Observations:

Substituent Position : Shifting the chlorine atom from position 3 to 5 (e.g., 5-chloro-3-ethyl analog) alters electronic distribution, impacting reactivity and interaction with biological targets .

Functional Groups : Addition of a carboxamide group (e.g., 5-carboxamide derivative) introduces hydrogen-bonding capacity, often critical for enzyme inhibition .

Anticonvulsant Activity

Triazole derivatives with chloro and methoxy substituents have shown promise in anticonvulsant studies. For example:

- 3-Amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole exhibited an ED₅₀ of 1.4 mg/kg against pentylenetetrazole-induced seizures, comparable to diazepam (ED₅₀ = 1.2 mg/kg) . While the target compound lacks an amino group, its methoxy and chloro substituents may contribute to similar CNS activity through aromatic interactions.

Antifungal Activity

In a study of 40 triazole derivatives, 4-amino-1,2,4-triazole analogs demonstrated superior antifungal activity compared to non-amino variants. For instance:

- Propiconazole (a commercial triazole fungicide) showed potent inhibition of phytopathogenic fungi (e.g., Fusarium moniliforme). The presence of a methoxy group in this compound may enhance membrane permeability, though its lack of an amino group could limit efficacy .

Antimicrobial Activity

Schiff base complexes derived from triazoles (e.g., HL1 and HL2 ) demonstrated antimicrobial activity against bacterial and fungal strains. These compounds feature mercapto and benzaldehyde moieties, highlighting the importance of electron-withdrawing groups (e.g., Cl, Br) in enhancing activity .

Biological Activity

3-Chloro-5-methoxy-1-methyl-1H-1,2,4-triazole (C₄H₆ClN₃O) is a heterocyclic compound belonging to the triazole family. Its structure features a five-membered ring containing three nitrogen atoms and two carbon atoms, with a chlorine atom at the 3-position and a methoxy group at the 5-position. This unique substitution pattern significantly influences its chemical reactivity and biological activities, making it a compound of interest in medicinal chemistry.

- Molecular Formula : C₄H₆ClN₃O

- Molecular Weight : 117.54 g/mol

- Structure : The presence of chlorine and methoxy groups enhances its potential for diverse biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Triazole compounds are known to exhibit anticancer properties and can influence biochemical pathways by binding to active sites of enzymes due to the nitrogen atoms within their structure. The specific substitution pattern in this compound contributes to its unique biological profile compared to other triazoles.

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit notable antimicrobial activity. In studies testing various triazole compounds against common bacterial strains, it was found that these compounds could inhibit the growth of both gram-positive and gram-negative bacteria. The effectiveness varies depending on the specific structure and substituents present in the triazole ring .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| 3-Chloro-5-methoxy-1-methyl | Staphylococcus aureus, E. coli | Moderate to High |

| 3-Chloro-5-methyl | Bacillus subtilis, Salmonella | Moderate |

| 5-Chloro-1,3-dimethyl | Bacillus cereus | Low |

Anticancer Properties

Triazoles have been studied for their potential anticancer effects. The nitrogen atoms in the triazole ring facilitate interactions with proteins involved in cancer cell proliferation. Compounds similar to 3-chloro-5-methoxy have shown promise in inhibiting tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways related to cancer progression .

Case Studies

A significant study explored the efficacy of triazole derivatives in inhibiting specific cancer cell lines. The results indicated that compounds with similar structures to 3-chloro-5-methoxy exhibited varying degrees of cytotoxicity against different cancer types, suggesting a potential for development into therapeutic agents.

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cancer Cell Line Tested | IC50 (µM) |

|---|---|---|

| 3-Chloro-5-methoxy | MCF7 (Breast Cancer) | 15 |

| 3-Chloro-1-methyl | A549 (Lung Cancer) | 20 |

| 5-Chloro-1,3-dimethyl | HeLa (Cervical Cancer) | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.